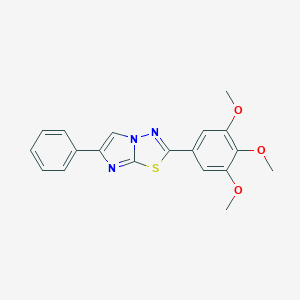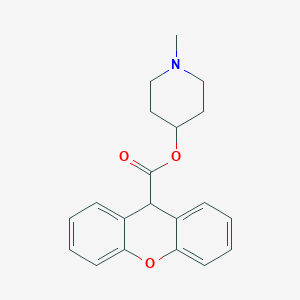
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester, also known as XAC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of xanthene derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester is not yet fully understood. However, it has been proposed that Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has also been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester also exhibits high potency, allowing for the use of lower concentrations in experiments. However, Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester. One potential area of study is the development of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester-based drugs for the treatment of bacterial, fungal and viral infections. Another area of research is the use of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester and its potential toxicity.
Synthesemethoden
The synthesis of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester can be achieved through several methods. One of the most common methods involves the reaction of 9-hydroxyxanthene-1-carboxylic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal and antiviral properties, making it a promising candidate for drug development. Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has also been found to inhibit the growth of cancer cells, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
102585-05-7 |
|---|---|
Produktname |
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester |
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-21-12-10-14(11-13-21)23-20(22)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3 |
InChI-Schlüssel |
SCPZJYUBCGVFCS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Andere CAS-Nummern |
102585-05-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



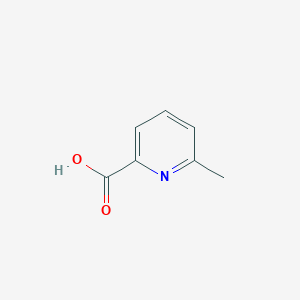


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
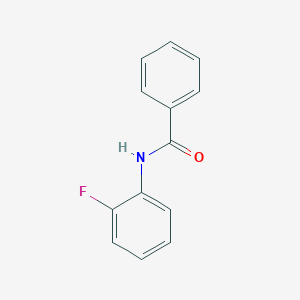
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
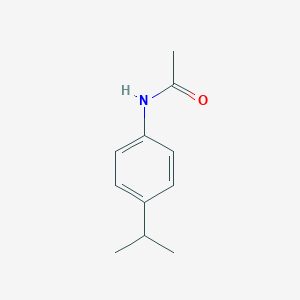


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
